molecular formula C28H26N2O2 B14905227 (R)-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione

(R)-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione

Cat. No.: B14905227
M. Wt: 422.5 g/mol
InChI Key: SPTPFTWWPQRZCH-HXUWFJFHSA-N
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Description

®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired stereochemistry and functional group compatibility. Common synthetic routes may include:

    Aldol Condensation: Formation of the azetidinylidene moiety through aldol condensation reactions.

    Cyclization Reactions: Formation of the isoindoline ring via intramolecular cyclization.

    Chiral Resolution: Use of chiral catalysts or resolving agents to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

    Cell Signaling: Investigated for its effects on cellular signaling pathways.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry

    Material Science: Application in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of ®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibition of enzyme activity by binding to the active site.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Binding to DNA to interfere with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline Derivatives: Compounds with similar isoindoline structures.

    Azetidine Derivatives: Compounds containing the azetidine ring.

    Benzhydryl Compounds: Molecules with the benzhydryl group.

Uniqueness

®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C28H26N2O2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[(2R)-3-(1-benzhydrylazetidin-3-ylidene)butan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C28H26N2O2/c1-19(20(2)30-27(31)24-15-9-10-16-25(24)28(30)32)23-17-29(18-23)26(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,20,26H,17-18H2,1-2H3/t20-/m1/s1

InChI Key

SPTPFTWWPQRZCH-HXUWFJFHSA-N

Isomeric SMILES

C[C@H](C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

CC(C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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